BMS 299897

Description

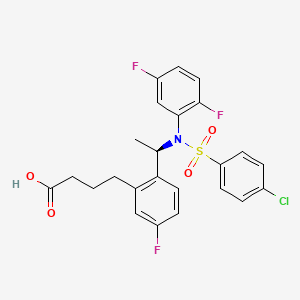

structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-[(1R)-1-(N-(4-chlorophenyl)sulfonyl-2,5-difluoroanilino)ethyl]-5-fluorophenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClF3NO4S/c1-15(21-11-7-18(26)13-16(21)3-2-4-24(30)31)29(23-14-19(27)8-12-22(23)28)34(32,33)20-9-5-17(25)6-10-20/h5-15H,2-4H2,1H3,(H,30,31)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAOBRWCUGOKNH-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)CCCC(=O)O)N(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)F)CCCC(=O)O)N(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClF3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460039 | |

| Record name | BMS 299897 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290315-45-6 | |

| Record name | BMS-299897 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290315456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS 299897 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 290315-45-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BMS-299897 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK855F579S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preclinical Pharmacology of BMS-299897: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-299897 is a potent, orally bioavailable small molecule inhibitor of gamma-secretase, an enzyme critically involved in the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ in the brain is a central pathological hallmark of Alzheimer's disease. This technical guide provides a comprehensive overview of the preclinical pharmacology of BMS-299897, summarizing its mechanism of action, in vitro and in vivo potency, pharmacokinetic profile across multiple species, and metabolic fate. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its preclinical development.

Core Mechanism of Action

BMS-299897 exerts its pharmacological effect by directly inhibiting the enzymatic activity of γ-secretase. This multi-protein complex is responsible for the final proteolytic cleavage of the amyloid precursor protein (APP) C-terminal fragment (APP-CTF), leading to the generation of various Aβ peptide isoforms. By inhibiting this cleavage, BMS-299897 effectively reduces the production of all major Aβ species, including the highly fibrillogenic Aβ42.[1] This mechanism is consistent with the observed dose-dependent increase in APP C-terminal fragments in the brains of treated animals.[2]

In Vitro Pharmacology

The in vitro potency of BMS-299897 has been characterized in various cell-based and cell-free assays. These studies consistently demonstrate its high affinity for and potent inhibition of γ-secretase.

Quantitative In Vitro Data

| Parameter | Value (nM) | Assay System | Reference |

| IC50 (γ-secretase) | 12 | Not specified | [3][4][5][6] |

| IC50 (γ-secretase) | 7.1 | Not specified | [7] |

| IC50 (Aβ Production) | 7 | HEK293 cells overexpressing APP | [8] |

| IC50 (Aβ40 Formation) | 7.4 | In vitro | [3] |

| IC50 (Aβ42 Formation) | 7.9 | In vitro | [3] |

Experimental Protocol: Aβ Production Inhibition in HEK293 Cells

This protocol outlines a typical cell-based assay to determine the IC50 of BMS-299897 for Aβ production.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected to overexpress human APP (HEK293-APP) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and a selection antibiotic) at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: A stock solution of BMS-299897 is prepared in DMSO. A dilution series is then made in cell culture media to achieve the desired final concentrations.

-

Treatment: Cells are seeded in multi-well plates. After reaching a specified confluency, the culture medium is replaced with fresh medium containing the various concentrations of BMS-299897 or vehicle control (DMSO).

-

Incubation: The treated cells are incubated for a predetermined time (e.g., 16-24 hours) to allow for Aβ production and secretion into the conditioned media.

-

Sample Collection: Following incubation, the conditioned media is collected from each well.

-

Aβ Quantification: The concentrations of Aβ40 and Aβ42 in the conditioned media are quantified using specific enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: The Aβ concentrations are plotted against the corresponding BMS-299897 concentrations. A non-linear regression analysis is used to fit a dose-response curve and determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in Aβ production compared to the vehicle control.

In Vivo Pharmacology

The efficacy of BMS-299897 in reducing Aβ levels has been demonstrated in multiple preclinical animal models, including transgenic mice and guinea pigs.

Quantitative In Vivo Efficacy Data

| Parameter | Value (mg/kg) | Species/Model | Compartment | Route | Reference |

| ED50 (Brain Aβ) | 30 | APP-YAC Mice | Brain | p.o. | [2] |

| ED50 (Plasma Aβ) | 16 | APP-YAC Mice | Plasma | p.o. | [2] |

| ED50 (Brain Aβ) | 18 | Tg2576 Mice | Brain | p.o. | [7] |

| ED50 (Plasma Aβ) | 15 | Tg2576 Mice | Plasma | p.o. | [7] |

| ED50 (Aβ Reduction) | 30 | Guinea Pig | Cortical, CSF, Plasma | i.p. | [2] |

Experimental Protocol: In Vivo Efficacy in Transgenic Mice

This protocol describes a typical study to evaluate the in vivo efficacy of BMS-299897 in reducing brain Aβ levels in a transgenic mouse model of Alzheimer's disease (e.g., Tg2576 or APP-YAC).

Methodology:

-

Animal Model: Young adult transgenic mice expressing a human APP transgene are used. Age-matched non-transgenic littermates can serve as controls. Animals are housed under standard conditions with ad libitum access to food and water.

-

Compound Formulation and Dosing: BMS-299897 is formulated in a suitable vehicle (e.g., PEG-400) for oral (p.o.) or intraperitoneal (i.p.) administration. Animals are divided into groups and administered single or multiple doses of the compound or vehicle.

-

Time Course and Tissue Collection: At various time points post-dosing (e.g., 3, 6, 12 hours), animals are euthanized. Blood is collected for plasma separation, cerebrospinal fluid (CSF) is obtained, and the brain is rapidly excised.

-

Sample Processing:

-

Plasma: Blood is centrifuged to separate plasma, which is stored at -80°C.

-

Brain: The brain is dissected (e.g., cortex and hippocampus) and homogenized in extraction buffers (e.g., containing guanidine HCl) to solubilize Aβ peptides.

-

-

Aβ Quantification: Aβ40 and Aβ42 levels in brain homogenates, plasma, and CSF are measured using specific ELISAs.

-

Data Analysis: Aβ levels in the treated groups are compared to the vehicle-treated group. The ED50, the dose required to achieve 50% of the maximal reduction in Aβ, is calculated from the dose-response relationship. The correlation between Aβ reductions in different compartments (brain, CSF, plasma) is also assessed.[2]

Pharmacokinetics

The pharmacokinetic properties of BMS-299897 have been evaluated in several preclinical species to support its development. The compound generally exhibits low to intermediate clearance and good oral bioavailability.

Quantitative Pharmacokinetic Data

| Parameter | Value | Species | Reference |

| Oral Bioavailability (F) | 24 - 100% | Mouse, Rat, Guinea Pig, Monkey, Dog | [7][9] |

| Volume of Distribution (Vss) | ≥ 1.3 L/kg | Multiple species | [7][9] |

| Brain-to-Plasma Ratio | 0.13 - 0.50 | Multiple species | [7][9] |

| P-glycoprotein (P-gp) Substrate | Yes (2-fold higher brain ratio in mdr1a knockout mice) | Mouse | [9] |

Metabolism

The primary metabolic pathway for BMS-299897 in rats is glucuronidation.[7][10] In vivo studies in bile duct-cannulated rats showed that two regioisomeric acylglucuronide conjugates accounted for 80% of the total radioactivity detected in the bile.[10] Seven metabolites (M1-M7) were identified from in vitro and in vivo studies, including regioisomeric acylglucuronides (M1, M2), monohydroxylated metabolites (M3, M4, M6), and a dehydrogenated product (M5).[10] Notably, the hydroxy metabolites (M3 and M4) and a corresponding lactone retained inhibitory activity against γ-secretase, with IC50 values similar to the parent compound.[10] The biotransformation profile was found to be qualitatively similar across rats, dogs, monkeys, and humans.[10]

Safety and Tolerability

Preclinical studies indicated that BMS-299897 exhibits no Notch-related toxicity at therapeutic doses.[3] Inhibition of the Notch signaling pathway is a common off-target effect of non-selective γ-secretase inhibitors, leading to significant toxicity. The favorable safety profile of BMS-299897 in this regard was a key characteristic. Apparent autoinduction was observed in rodent studies, and in vitro experiments confirmed that BMS-299897 is a weak inducer of cytochrome P450 3A4 (CYP3A4).[7][9] However, the potential for autoinduction in humans at clinical doses was predicted to be low.[7][9]

Conclusion

BMS-299897 is a well-characterized γ-secretase inhibitor with potent in vitro and in vivo activity in reducing Aβ peptide levels. Its preclinical profile demonstrates good oral bioavailability, brain penetration, and a metabolic pathway that produces active metabolites. The compound's efficacy in relevant animal models, coupled with a lack of Notch-related toxicity, supported its progression into clinical development for the treatment of Alzheimer's disease. This guide provides the foundational preclinical data and methodologies that are essential for researchers in the field of Alzheimer's drug discovery.

References

- 1. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reductions in beta-amyloid concentrations in vivo by the gamma-secretase inhibitors BMS-289948 and BMS-299897 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BMS 299897 | γ-Secretase | Tocris Bioscience [tocris.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. file.glpbio.com [file.glpbio.com]

- 6. glpbio.com [glpbio.com]

- 7. tandfonline.com [tandfonline.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Studies on the pharmacokinetics and metabolism of a gamma-secretase inhibitor BMS-299897, and exploratory investigation of CYP enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo metabolism of a gamma-secretase inhibitor BMS-299897 and generation of active metabolites in milligram quantities with a microbial bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of BMS-299897 in Amyloid-Beta Reduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the most common cause of dementia. A central theory in its pathogenesis is the "amyloid hypothesis," which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event driving the disease cascade. These Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and a multi-protein enzyme complex known as γ-secretase.

Inhibition of γ-secretase has therefore been a major therapeutic strategy for reducing Aβ production. BMS-299897 is a potent, orally bioavailable small molecule developed as a γ-secretase inhibitor for the potential treatment of Alzheimer's disease. This technical guide provides a comprehensive overview of BMS-299897, focusing on its mechanism of action, experimental evaluation, and its role in the reduction of amyloid-beta peptides.

Mechanism of Action

BMS-299897 is a non-competitive, arylsulfonamide-based inhibitor of the γ-secretase complex.[1] This complex is responsible for the final intramembrane cleavage of the APP C-terminal fragment (APP-CTFβ), which is generated by BACE1. This cleavage releases Aβ peptides of various lengths, most commonly Aβ40 and the more aggregation-prone Aβ42.

By inhibiting γ-secretase, BMS-299897 blocks this final proteolytic step, leading to a decrease in the production of all Aβ peptide variants and a corresponding accumulation of the upstream APP-CTF substrate.[1][2] A critical aspect of γ-secretase inhibitor development is selectivity. Besides APP, γ-secretase cleaves other transmembrane proteins, most notably the Notch receptor, which is crucial for cell-fate decisions. Inhibition of Notch signaling is associated with significant toxicity, particularly in the gastrointestinal tract.[3] BMS-299897 was developed to exhibit a degree of selectivity for APP processing over Notch, although at higher concentrations, Notch-related effects can be observed.[4][5]

Signaling Pathway Diagram

The following diagram illustrates the canonical amyloid precursor protein processing pathway and the inhibitory action of BMS-299897.

Preclinical Pharmacology

The efficacy of BMS-299897 has been characterized through a series of in vitro and in vivo studies designed to quantify its potency, selectivity, and pharmacodynamic effects on Aβ levels.

In Vitro Potency and Selectivity

The inhibitory activity of BMS-299897 was determined using various cell-based and cell-free assays.

Table 1: In Vitro Inhibitory Activity of BMS-299897

| Assay Type | Cell Line / System | Target | IC50 Value (nM) | Reference |

|---|---|---|---|---|

| Cell-Based Aβ Production | HEK293-APP | Total Aβ | 7 | [6] |

| Cell-Based Aβ Production | --- | Aβ40 | 7.4 | [4] |

| Cell-Based Aβ Production | --- | Aβ42 | 7.9 | [4] |

| γ-Secretase Activity | Cell-free | γ-Secretase | 12 |[4][7][8] |

In Vivo Efficacy in Animal Models

BMS-299897 has demonstrated robust, dose-dependent reduction of Aβ peptides in the brain, cerebrospinal fluid (CSF), and plasma of various animal models, including transgenic mice expressing human APP (e.g., APP-YAC, Tg2576) and guinea pigs.[2][6]

Table 2: In Vivo Efficacy (ED50) of BMS-299897 in APP-YAC Mice

| Compartment | Aβ Target | Route | ED50 (mg/kg) | Reference |

|---|---|---|---|---|

| Brain | Aβ(1-40) | Oral (p.o.) | 30 | [2] |

| Plasma | Aβ(1-40) | Oral (p.o.) | 16 |[2] |

Table 3: Pharmacokinetic Properties of BMS-299897 in Preclinical Species

| Parameter | Value | Species | Notes | Reference |

|---|---|---|---|---|

| Oral Bioavailability | 24-100% | Animals | Varies by species and formulation. | [9][10] |

| Brain-to-Plasma Ratio | 0.13–0.50 | Animals | Demonstrates brain penetration. | [9][10] |

| P-gp Substrate | Yes | Mouse | Brain-to-plasma ratio was 2-fold higher in mdr1a knockout mice. |[9][10] |

Studies in guinea pigs showed that oral administration of BMS-299897 resulted in dose-dependent reductions in cortical, CSF, and plasma Aβ levels, with a significant correlation observed between the reductions in the cortex and those in both plasma and CSF.[2] Furthermore, in a mouse model using intracerebroventricular (i.c.v.) injection of Aβ(25-35) to induce AD-like toxicity, co-administration of BMS-299897 blocked the subsequent increase in endogenous Aβ(1-42) and attenuated short-term memory deficits.[11]

Experimental Protocols and Workflows

The evaluation of γ-secretase inhibitors like BMS-299897 follows a standardized preclinical pipeline to establish potency, mechanism, pharmacokinetics, and efficacy.

General Experimental Workflow

The diagram below outlines a typical workflow for the preclinical assessment of a γ-secretase inhibitor.

Key Methodologies

4.2.1 Cell-Based Aβ Production Assay

-

Objective: To determine the concentration-dependent inhibition of Aβ secretion from cells overexpressing APP.

-

Protocol Outline:

-

Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected to overexpress a human APP construct (e.g., APPSwe) are cultured to sub-confluency.[12]

-

Compound Treatment: Cells are treated with serial dilutions of BMS-299897 (or vehicle control, e.g., DMSO) in fresh culture media for a defined period (e.g., 16-24 hours).

-

Sample Collection: The conditioned media is collected.

-

Aβ Quantification: The concentrations of Aβ40 and Aβ42 in the conditioned media are quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs).[12]

-

Data Analysis: IC50 values are calculated by plotting the percentage of Aβ inhibition against the log concentration of the compound.

-

4.2.2 In Vivo Aβ Reduction in Transgenic Mice

-

Objective: To measure the effect of BMS-299897 on Aβ levels in the brain, CSF, and plasma of an Alzheimer's disease mouse model.

-

Protocol Outline:

-

Animal Model: APP-transgenic mice (e.g., Tg2576 or APP-YAC) of a specified age are used.[2]

-

Dosing: Animals are administered a single oral dose of BMS-299897 at various concentrations (e.g., 1.5 to 150 mg/kg) or vehicle.[13]

-

Time Course: At specific time points post-dosing (e.g., 3, 6, 12 hours), animals are euthanized.[2]

-

Sample Collection: Blood is collected for plasma separation. CSF is collected from the cisterna magna. The brain is harvested and one hemisphere is homogenized in a suitable buffer (e.g., guanidine hydrochloride for total Aβ extraction).

-

Aβ Quantification: Aβ levels in plasma, CSF, and brain homogenates are measured by specific ELISAs.

-

Data Analysis: The percentage reduction in Aβ is calculated relative to the vehicle-treated control group, and ED50 values (the dose required to achieve 50% of the maximal effect) are determined.

-

Clinical Development and Outlook

BMS-299897 entered human clinical trials starting in 2001.[14] However, detailed results from these trials have not been extensively published, which often suggests that development was discontinued.[14] The progression of γ-secretase inhibitors as a class has been challenging, largely due to on-target toxicity related to Notch inhibition and, in some cases, a lack of clinical efficacy, which has led to the termination of several high-profile clinical trials for other similar compounds.

The relationship between inhibiting Aβ production, clearing existing plaques, and improving cognitive function is complex. The experience with BMS-299897 and other γ-secretase inhibitors has provided invaluable insights for the field.

Logical Framework: From Inhibition to Therapeutic Goal

The therapeutic hypothesis for BMS-299897 is based on a direct causal chain derived from the amyloid hypothesis.

Conclusion

BMS-299897 is a well-characterized, potent γ-secretase inhibitor that demonstrated robust preclinical efficacy in reducing amyloid-beta peptides across multiple biological compartments. The in vitro and in vivo data confirm its mechanism of action and brain-penetrant properties. While its clinical development was not pursued to completion, the study of BMS-299897 has contributed significantly to the understanding of γ-secretase as a therapeutic target for Alzheimer's disease. The challenges faced by this and other inhibitors in the class, primarily related to the fine balance between efficacy (Aβ reduction) and safety (Notch-sparing), continue to inform the development of next-generation disease-modifying therapies for this devastating condition.

References

- 1. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reductions in beta-amyloid concentrations in vivo by the gamma-secretase inhibitors BMS-289948 and BMS-299897 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BMS 299897 | γ-Secretase | Tocris Bioscience [tocris.com]

- 5. A γ-Secretase Inhibitor, but Not a γ-Secretase Modulator, Induced Defects in BDNF Axonal Trafficking and Signaling: Evidence for a Role for APP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. This compound - Amerigo Scientific [amerigoscientific.com]

- 9. Studies on the pharmacokinetics and metabolism of a gamma-secretase inhibitor BMS-299897, and exploratory investigation of CYP enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. The γ-secretase inhibitor 2-[(1R)-1-[(4-chlorophenyl)sulfonyl](2,5-difluorophenyl) amino]ethyl-5-fluorobenzenebutanoic acid (BMS-299897) alleviates Aβ1-42 seeding and short-term memory deficits in the Aβ25-35 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. file.glpbio.com [file.glpbio.com]

- 14. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early-Stage Research of BMS-299897 for Dementia

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-299897 is a potent, orally active sulfonamide derivative that acts as a selective inhibitor of γ-secretase, a key enzyme in the amyloidogenic pathway implicated in the pathogenesis of Alzheimer's disease. Early-stage research into this compound has provided valuable insights into the potential of γ-secretase inhibition as a therapeutic strategy for dementia. This technical guide synthesizes the available preclinical and limited clinical data on BMS-299897, focusing on its mechanism of action, pharmacokinetics, and efficacy in various experimental models. While the clinical development of BMS-299897 appears to have been discontinued, the foundational research remains a significant reference point for the development of subsequent γ-secretase inhibitors and modulators.

Mechanism of Action

BMS-299897 exerts its therapeutic effect by inhibiting the enzymatic activity of the γ-secretase complex. This multi-protein complex is responsible for the final proteolytic cleavage of the amyloid precursor protein (APP), leading to the generation of various amyloid-beta (Aβ) peptides. The accumulation and aggregation of longer Aβ species, particularly Aβ42, are considered central to the neurotoxic cascade in Alzheimer's disease.

By inhibiting γ-secretase, BMS-299897 effectively reduces the production of all Aβ peptide variants, including the highly fibrillogenic Aβ42. Preclinical studies have demonstrated that this inhibition leads to a concomitant increase in the concentration of APP C-terminal fragments (CTFs), which are the substrates for γ-secretase.

Signaling Pathway of APP Processing and γ-Secretase Inhibition

Quantitative Data

The following tables summarize the key quantitative data from in vitro and in vivo studies of BMS-299897.

Table 1: In Vitro Potency of BMS-299897

| Assay System | Parameter | Value (nM) | Reference |

| HEK293 cells overexpressing APP | IC50 for Aβ production | 7 | |

| In vitro assay | IC50 for Aβ40 formation | 7.4 | |

| In vitro assay | IC50 for Aβ42 formation | 7.9 | |

| Overall γ-secretase inhibition | IC50 | 12 |

Table 2: Preclinical Efficacy of BMS-299897 in Animal Models

| Animal Model | Tissue/Fluid | Dose | Reduction in Aβ Levels | Reference |

| Tg2576 Mice | Brain | 18 mg/kg | 78% | |

| CSF | 18 mg/kg | 72% | ||

| Plasma | 18 mg/kg | 92% | ||

| Guinea Pigs | Brain | 10 mg/kg | 70% | |

| CSF | 10 mg/kg | 50% | ||

| Plasma | 10 mg/kg | 70% | ||

| Aβ(25-35) Injected Mice | Hippocampus | 0.1-1 nmol/mouse | Blocked Aβ(1-42) increase and significantly decreased Aβ(1-40) |

Table 3: Pharmacokinetic Parameters of BMS-299897

| Species | Parameter | Value | Reference |

| Animals (general) | Oral Bioavailability | 24-100% | |

| Volume of Distribution (Vss) | ≥ 1.3 L/kg | ||

| Brain-to-Plasma Ratio | 0.13-0.50 | ||

| mdr1a Knockout Mouse | Brain-to-Plasma Ratio | 2-fold higher than wild-type | |

| Healthy Human Volunteers | Plasma Half-life (single dose) | ~19 hours |

Experimental Protocols

Tg2576 Mouse Model of Alzheimer's Disease

The Tg2576 mouse model is a widely used transgenic model that overexpresses a mutant form of human APP with the Swedish (K670N/M671L) mutation. This leads to age-dependent increases in Aβ levels, the formation of amyloid plaques, and cognitive deficits.

-

Animals: Hemizygous Tg2576 mice on a B6;SJL mixed background are commonly used. Wild-type littermates serve as controls.

-

Housing: Animals are typically housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration: BMS-299897 is administered orally, often via gavage. Doses in studies have ranged from 1 to 18 mg/kg.

-

Sample Collection and Analysis: Brain, cerebrospinal fluid (CSF), and plasma are collected at various time points after drug administration. Aβ levels (Aβ40 and Aβ42) are quantified using enzyme-linked immunosorbent assays (ELISAs).

-

Behavioral Testing: Cognitive function can be assessed using a variety of behavioral tests, including the Morris water maze, Y-maze, and contextual fear conditioning.

Aβ(25-35) Injection Model of Alzheimer's Disease

This model induces Alzheimer's-like pathology and cognitive deficits through the intracerebroventricular (i.c.v.) injection of the toxic fragment of Aβ, Aβ(25-35).

-

Animals: Male Swiss mice are frequently used in this model.

-

Aβ(25-35) Preparation: The Aβ(25-35) peptide is dissolved in a suitable vehicle (e.g., saline) and incubated to induce aggregation before injection.

-

Surgical Procedure:

-

Mice are anesthetized and placed in a stereotaxic frame.

-

A single i.c.v. injection of aggregated Aβ(25-35) (e.g., 9 nmol) is administered into a lateral ventricle. Stereotaxic coordinates are precisely determined relative to bregma.

-

-

Drug Administration: BMS-299897 can be co-administered with the Aβ(25-35) injection.

-

Post-operative Care and Analysis: Animals are monitored for recovery. After a specified period (e.g., one week), brain tissue (hippocampus) is collected for biochemical analysis of Aβ levels and markers of oxidative stress. Behavioral tests are also conducted to assess cognitive function.

Experimental Workflow for Preclinical Evaluation

Clinical Development

Human testing of BMS-299897 began in 2001. However, detailed clinical data from these trials have not been extensively published, and it is widely believed that the clinical development of this compound was discontinued. The available information suggests that in a Phase I study with healthy volunteers, single doses were safe and well-tolerated. A multiple-dose study in individuals with probable Alzheimer's disease was also conducted, which indicated a low potential for autoinduction at a clinical dose of 250 mg.

Conclusion

The early-stage research on BMS-299897 established it as a potent γ-secretase inhibitor capable of significantly reducing Aβ levels in both in vitro and in vivo models of Alzheimer's disease. The preclinical data demonstrated a clear dose-dependent effect on Aβ reduction in the brain, CSF, and plasma of relevant animal models. While the reasons for the apparent discontinuation of its clinical development are not fully public, the foundational science behind BMS-299897 has been instrumental in guiding the ongoing efforts to develop safer and more effective modulators of γ-secretase for the treatment of dementia. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable technical resource for researchers in the field of Alzheimer's drug discovery.

Unraveling the Molecular Interface: A Technical Guide to the Binding Site of BMS-299897 on γ-Secretase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding interaction between the potent γ-secretase inhibitor, BMS-299897, and its target, the multi-subunit intramembrane protease, γ-secretase. Understanding this interaction at a molecular level is critical for the rational design of next-generation therapeutics for Alzheimer's disease. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological processes involved.

Introduction to γ-Secretase and BMS-299897

γ-secretase is an integral membrane protein complex responsible for the final proteolytic cleavage of the amyloid precursor protein (APP), a step that generates amyloid-beta (Aβ) peptides.[1] The accumulation and aggregation of these peptides, particularly the Aβ42 isoform, are considered a central pathological hallmark of Alzheimer's disease.[1][2] The γ-secretase complex is composed of four essential protein subunits: Presenilin (PS1 or PS2), which forms the catalytic core, Nicastrin (NCT), Anterior pharynx-defective 1 (Aph-1), and Presenilin enhancer 2 (Pen-2).[3]

BMS-299897 is a potent, orally active sulfonamide-based inhibitor of γ-secretase.[4][5] It effectively reduces the production of all major Aβ peptide species, including Aβ40 and Aβ42, both in vitro and in vivo.[5][6] As a non-competitive inhibitor, it is understood to bind to a site on the enzyme complex that is distinct from the substrate-binding site, causing a conformational change that prevents catalysis.[6]

The Binding Locus: Targeting the Catalytic Heart of γ-Secretase

Compelling evidence indicates that BMS-299897, like many γ-secretase inhibitors (GSIs), directly targets Presenilin-1 (PS1) , the catalytic subunit of the complex.[7][8]

Several lines of research have helped to pinpoint the binding region:

-

Presenilin Selectivity: Studies have shown that certain arylsulfonamide inhibitors, the class to which BMS-299897 belongs, exhibit selectivity for γ-secretase complexes containing PS1 over those containing its homolog, PS2.[7]

-

Mutagenesis Studies: Through the creation of PS1/PS2 chimeras and specific point mutations, researchers have identified key residues within PS1 that are necessary for this selective inhibition. These include Leu172, Thr281, and Leu282 .[7]

-

Photoaffinity Labeling: While direct photoaffinity labeling data for BMS-299897 is not widely published, studies on the structurally related GSI, BMS-708163, provide strong corroborating evidence. Using a cleavable photoprobe based on BMS-708163, researchers successfully mapped its binding site, demonstrating direct photoinsertion at Leucine 282 (L282) of PS1.[9] This residue is located within or near the transmembrane domain 6 (TM6) of PS1, a region critical for the enzyme's catalytic function and flexibility.[9][10]

Taken together, these findings strongly suggest that BMS-299897 binds to an allosteric pocket on the PS1 subunit, with residues in and around the sixth transmembrane domain, particularly L282, playing a crucial role in the interaction.

Quantitative Data Summary

The potency of BMS-299897 has been characterized across various experimental systems. The following table summarizes key quantitative metrics.

| Parameter | Value | System/Assay | Reference |

| IC₅₀ (Aβ Production) | 7 nM | HEK293 cells overexpressing APP | [4] |

| IC₅₀ (γ-Secretase Inhibition) | 12 nM | In vitro enzyme assay | [2][11] |

| IC₅₀ (Aβ40 Formation) | 7.4 nM | In vitro enzyme assay | |

| IC₅₀ (Aβ42 Formation) | 7.9 nM | In vitro enzyme assay | |

| ED₅₀ (Brain Aβ Reduction) | 30 mg/kg, p.o. | APP-YAC Transgenic Mice | [5] |

| ED₅₀ (Plasma Aβ Reduction) | 16 mg/kg, p.o. | APP-YAC Transgenic Mice | [5] |

| ED₅₀ (Cortical Aβ Reduction) | 30 mg/kg, i.p. | Guinea Pigs | [5] |

Experimental Protocols

The characterization of the BMS-299897 binding site and its inhibitory activity relies on a suite of specialized biochemical and cell-based assays.

In Vitro γ-Secretase Activity Assays

These assays directly measure the enzymatic activity of isolated γ-secretase complexes.

-

Objective: To quantify the inhibitory effect of a compound on the proteolytic activity of γ-secretase in a cell-free environment.

-

Methodology 1: Fluorogenic Substrate Assay

-

Enzyme Preparation: γ-Secretase complexes are isolated from cell membranes (e.g., from CHO or HEK293 cells overexpressing the four subunits) via solubilization with mild detergents like CHAPSO or digitonin.[12][13]

-

Reaction Setup: The solubilized enzyme is incubated in a reaction buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl) with the test compound (BMS-299897) at various concentrations.[12]

-

Substrate Addition: A synthetic peptide substrate conjugated to a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL) is added. This substrate mimics the APP cleavage site.[14]

-

Incubation: The reaction is incubated at 37°C for 1-4 hours.[12][14]

-

Detection: If the enzyme is active, it cleaves the peptide, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The signal is read on a fluorescent microplate reader (e.g., excitation at 355 nm, emission at 440-510 nm).[13][14]

-

Analysis: The reduction in fluorescence in the presence of the inhibitor is used to calculate IC₅₀ values.

-

-

Methodology 2: Recombinant Substrate Assay

-

Substrate: A recombinant C-terminal fragment of APP (e.g., C99 or C100) containing a detection tag (e.g., Flag) is used as a more physiologically relevant substrate.[12][15]

-

Reaction: The assay is performed as above, incubating the enzyme, inhibitor, and C99-Flag substrate.

-

Detection: The reaction is stopped, and the products (Aβ and the APP intracellular domain, AICD) are separated by SDS-PAGE and detected by Western blotting using specific antibodies (e.g., anti-Flag for AICD, 6E10 for Aβ).[12][15]

-

Cell-Based Aβ Production Assays

These assays measure the ability of an inhibitor to cross the cell membrane and inhibit γ-secretase within a living cell.

-

Objective: To determine the potency of an inhibitor in a more complex biological context.

-

Methodology:

-

Cell Culture: A suitable cell line, typically HEK293 or CHO cells stably overexpressing human APP, is cultured in multi-well plates.[4][6]

-

Compound Treatment: Cells are treated with varying concentrations of BMS-299897 or a vehicle control (e.g., DMSO) for a set period (e.g., 18-24 hours).[6]

-

Sample Collection: The conditioned cell culture medium is harvested.

-

Aβ Quantification: The levels of specific Aβ peptides (Aβ38, Aβ40, Aβ42) in the medium are quantified using highly sensitive immunoassays, such as sandwich ELISA or Meso Scale Discovery (MSD) electrochemiluminescence assays.[6]

-

Analysis: Dose-response curves are generated to determine the IC₅₀ for the inhibition of Aβ production.

-

Photoaffinity Labeling for Binding Site Mapping

This powerful technique is used to covalently link an inhibitor to its binding site, allowing for precise identification of the interaction locus.

-

Objective: To identify the specific amino acid residue(s) that constitute the binding site of an inhibitor.

-

Methodology (based on similar GSI probes):

-

Probe Synthesis: A photoaffinity probe is synthesized based on the inhibitor's chemical scaffold. This probe contains a photoreactive group (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin) connected via a cleavable linker.[9]

-

Binding: The probe is incubated with purified γ-secretase or cell membranes containing the complex, allowing it to bind to its target site.

-

Photocrosslinking: The mixture is exposed to UV light of a specific wavelength, which activates the photoreactive group, causing it to form a covalent bond with the nearest amino acid residue(s) at the binding site.

-

Enrichment: The covalently labeled γ-secretase complex is isolated from the mixture using the biotin tag (e.g., with streptavidin beads).

-

Cleavage and Digestion: The captured protein is released by breaking the cleavable linker. The protein is then digested into smaller peptides using a protease like trypsin.[9]

-

Mass Spectrometry: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptide fragment that carries the remnant of the photo-probe is identified, pinpointing the exact residue of interaction.[9]

-

Visualizations: Pathways and Processes

γ-Secretase Complex Structure

Caption: Subunit organization of the γ-secretase complex and the target of BMS-299897.

Amyloid Precursor Protein (APP) Processing Pathway

Caption: The amyloidogenic pathway showing where BMS-299897 inhibits Aβ production.

Photoaffinity Labeling Experimental Workflow

Caption: A generalized workflow for identifying an inhibitor's binding site via photoaffinity labeling.

References

- 1. Interactome Analyses of Mature γ-Secretase Complexes Reveal Distinct Molecular Environments of Presenilin (PS) Paralogs and Preferential Binding of Signal Peptide Peptidase to PS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.glpbio.com [file.glpbio.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Reductions in beta-amyloid concentrations in vivo by the gamma-secretase inhibitors BMS-289948 and BMS-299897 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transition-state analogue inhibitors of gamma-secretase bind directly to presenilin-1. | Semantic Scholar [semanticscholar.org]

- 9. Mapping the Binding Site of BMS-708163 on γ-Secretase with Cleavable Photoprobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. BMS 299897 - Amerigo Scientific [amerigoscientific.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.rndsystems.com [resources.rndsystems.com]

- 15. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of BMS-299897: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-299897 is a potent, orally active, and selective small molecule inhibitor of γ-secretase, an intramembrane protease centrally involved in the production of amyloid-β (Aβ) peptides.[1][2][3][4] The accumulation of Aβ peptides, particularly Aβ42, in the brain is a pathological hallmark of Alzheimer's disease. By inhibiting γ-secretase, BMS-299897 effectively reduces the formation of Aβ peptides, positioning it as a compound of significant interest in the exploration of Alzheimer's disease therapeutics.[1] This technical guide provides a comprehensive overview of the initial in vitro characterization of BMS-299897, detailing its inhibitory activity, experimental protocols, and the underlying mechanism of action.

Quantitative Data Summary

The in vitro potency of BMS-299897 has been determined across various cell-based and cell-free assays. The following tables summarize the key quantitative data, providing a comparative view of its inhibitory activity against γ-secretase and the subsequent reduction of Aβ peptide formation.

| Parameter | Value | Assay System | Reference |

| IC50 (γ-secretase) | 12 nM | Not specified | [1][2][3][4] |

| IC50 (Aβ Production) | 7 nM | HEK293 cells overexpressing APP | [5] |

| IC50 (Aβ40 Formation) | 7.4 nM | In vitro | [1][3] |

| IC50 (Aβ42 Formation) | 7.9 nM | In vitro | [1][3] |

Table 1: In Vitro Inhibitory Activity of BMS-299897

Mechanism of Action: γ-Secretase Inhibition

BMS-299897 exerts its pharmacological effect by directly inhibiting the enzymatic activity of the γ-secretase complex. This multi-protein complex is responsible for the final cleavage of the amyloid precursor protein (APP) C-terminal fragment (APP-CTF or C99), leading to the generation and release of Aβ peptides of varying lengths.

As illustrated in Figure 1, the amyloidogenic processing of APP begins with the cleavage of the extracellular domain by β-secretase, generating a membrane-bound C-terminal fragment (APP-CTF). Subsequently, γ-secretase cleaves this fragment within the transmembrane domain, releasing Aβ peptides into the extracellular space and the APP intracellular domain (AICD) into the cytoplasm. BMS-299897 acts as an inhibitor of γ-secretase, thereby blocking the production of Aβ peptides.

Experimental Protocols

The in vitro characterization of BMS-299897 involves a series of assays to determine its potency and mechanism of action. The following are detailed methodologies for key experiments.

Cell-Based Aβ Production Assay

This assay quantifies the inhibitory effect of BMS-299897 on the production of Aβ peptides in a cellular context.

Cell Lines:

-

Human Embryonic Kidney (HEK293) cells stably overexpressing human APP.

-

Chinese Hamster Ovary (CHO) cells stably expressing APP with the Swedish mutation (APPswe).

-

Human neuroblastoma (SH-SY5Y) cells overexpressing APP.

Methodology:

-

Cell Culture: Culture the selected cell line in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.

-

Compound Treatment: Aspirate the culture medium and replace it with fresh medium containing various concentrations of BMS-299897 or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Sample Collection: Collect the conditioned medium and centrifuge to remove cellular debris.

-

Aβ Quantification: Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using a sandwich enzyme-linked immunosorbent assay (ELISA) with specific antibodies for each Aβ species.

-

Data Analysis: Plot the Aβ concentrations against the BMS-299897 concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Free γ-Secretase Activity Assay

This assay directly measures the inhibitory effect of BMS-299897 on the enzymatic activity of isolated γ-secretase.

Materials:

-

Cell membranes prepared from cells overexpressing γ-secretase components (e.g., HEK293 cells).

-

A recombinant APP-C99 substrate, often fused to a reporter system (e.g., a fluorescent tag).

-

Assay buffer.

Methodology:

-

Reaction Setup: In a microplate, combine the cell membrane preparation, the APP-C99 substrate, and various concentrations of BMS-299897 or vehicle control in the assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours) to allow for enzymatic cleavage of the substrate.

-

Detection: Measure the product of the cleavage reaction. This can be done through various methods, such as:

-

FRET-based assays: Where cleavage of a substrate containing a FRET pair results in a change in fluorescence.

-

ELISA: To detect the generated Aβ peptides.

-

Western Blot: To visualize the cleavage products.

-

-

Data Analysis: Calculate the percentage of inhibition for each BMS-299897 concentration relative to the vehicle control and determine the IC50 value.

Conclusion

The initial in vitro characterization of BMS-299897 demonstrates its potent and selective inhibition of γ-secretase, leading to a significant reduction in the production of amyloid-β peptides Aβ40 and Aβ42. The low nanomolar IC50 values obtained from both cell-based and cell-free assays underscore its efficacy at the molecular and cellular levels. The detailed experimental protocols and workflows provided in this guide offer a foundational understanding for researchers and drug development professionals working on γ-secretase inhibitors for Alzheimer's disease. Further investigations into the selectivity of BMS-299897 against other γ-secretase substrates, such as Notch, are crucial for a comprehensive safety and efficacy profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BMS 299897 | γ-Secretase | Tocris Bioscience [tocris.com]

- 4. innoprot.com [innoprot.com]

- 5. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of BMS-299897

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with BMS-299897, a potent, orally active γ-secretase inhibitor. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound in relevant animal models of Alzheimer's disease.

Mechanism of Action

BMS-299897 acts as a functional γ-secretase inhibitor, targeting the enzymatic complex responsible for the final cleavage of the Amyloid Precursor Protein (APP) to generate amyloid-beta (Aβ) peptides. By inhibiting γ-secretase, BMS-299897 effectively reduces the production of Aβ peptides, particularly the pathogenic Aβ40 and Aβ42 isoforms, which are central to the amyloid cascade hypothesis of Alzheimer's disease. This inhibition leads to a decrease in Aβ concentrations in the brain, cerebrospinal fluid (CSF), and plasma.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and pharmacokinetic parameters of BMS-299897 from studies in various animal models.

Table 1: In Vivo Efficacy of BMS-299897 (ED50 Values)

| Animal Model | Tissue/Fluid | Aβ Isoform | Route of Administration | ED50 (mg/kg) | Reference |

| APP-YAC Mice | Brain | Aβ(1-40) | Oral (p.o.) | 30 | [1] |

| APP-YAC Mice | Plasma | Aβ(1-40) | Oral (p.o.) | 16 | [1] |

| Guinea Pigs | Cortex | Aβ | Intraperitoneal (i.p.) | 30 | [1] |

Table 2: Pharmacokinetic Parameters of BMS-299897

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Animals (general) | 24-100% | [2][3] |

| Brain-to-Plasma Ratio | Animals (general) | 0.13-0.50 | [2][3] |

| P-glycoprotein (P-gp) Substrate | mdr1a knockout mouse | Yes (2-fold higher brain-to-plasma ratio) | [2] |

Experimental Protocols

Protocol 1: Evaluation of Aβ Reduction in APP-YAC Transgenic Mice

This protocol outlines the procedure for assessing the in vivo efficacy of BMS-299897 in reducing brain and plasma Aβ levels in APP-YAC (Yeast Artificial Chromosome) transgenic mice, which express the human APP gene.[4]

Materials:

-

APP-YAC transgenic mice

-

BMS-299897

-

Vehicle (e.g., 80% PEG 400 (v/v))[5]

-

Oral gavage needles (20-22 gauge)

-

Microcentrifuge tubes

-

Blood collection tubes (with anticoagulant, e.g., EDTA)

-

Anesthesia (e.g., isoflurane)

-

Tissue homogenization buffer

-

Aβ ELISA kit (specific for Aβ40 and Aβ42)

-

Protein assay kit (e.g., BCA)

Procedure:

-

Animal Dosing:

-

Acclimate APP-YAC mice to handling for several days prior to the experiment.

-

Prepare a stock solution of BMS-299897 in a suitable vehicle. A range of doses (e.g., 10, 30, 100 mg/kg) should be prepared to determine a dose-response relationship.

-

Administer BMS-299897 or vehicle to the mice via oral gavage. Ensure proper technique to minimize stress and prevent injury.

-

-

Sample Collection:

-

At specified time points post-dose (e.g., 3, 6, and 12 hours), anesthetize the mice.[1]

-

Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge the blood to separate the plasma and store it at -80°C.

-

Perfuse the animals with saline to remove blood from the brain.

-

Dissect the brain and collect the cortex and hippocampus. Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

-

-

Sample Processing and Analysis:

-

Brain Tissue: Homogenize the brain tissue in an appropriate lysis buffer. Centrifuge the homogenate and collect the supernatant containing the soluble Aβ fraction.

-

Plasma: Thaw the plasma samples on ice.

-

Aβ Quantification: Measure the concentrations of Aβ40 and Aβ42 in the brain homogenates and plasma using a validated Aβ ELISA kit according to the manufacturer's instructions.

-

Protein Normalization: Determine the total protein concentration in the brain homogenates using a protein assay kit. Normalize the brain Aβ levels to the total protein concentration.

-

-

Data Analysis:

-

Calculate the percentage reduction in Aβ levels for each treatment group compared to the vehicle-treated control group.

-

Determine the ED50 value, which is the dose of BMS-299897 that produces a 50% reduction in Aβ levels.

-

Protocol 2: Assessment of Aβ Reduction in Cerebrospinal Fluid (CSF) of Guinea Pigs

This protocol describes the methodology for evaluating the effect of BMS-299897 on Aβ levels in the CSF of guinea pigs.

Materials:

-

Hartley guinea pigs

-

BMS-299897

-

Vehicle for intraperitoneal injection (e.g., saline)

-

Anesthesia (e.g., ketamine/xylazine)

-

Stereotaxic apparatus

-

Hamilton syringe with a 27-gauge needle

-

Microcentrifuge tubes

-

Aβ ELISA kit

Procedure:

-

Animal Dosing:

-

Acclimate guinea pigs to the housing conditions and handling.

-

Prepare a stock solution of BMS-299897 in the appropriate vehicle.

-

Administer BMS-299897 or vehicle via intraperitoneal injection.

-

-

CSF Collection:

-

At a predetermined time point post-dose (e.g., 3 hours), anesthetize the guinea pig.

-

Mount the animal in a stereotaxic frame.

-

Carefully perform a cisterna magna puncture using a Hamilton syringe with a 27-gauge needle to collect CSF. Avoid blood contamination.

-

Collect approximately 50-100 µL of CSF into a microcentrifuge tube.

-

Immediately freeze the CSF samples on dry ice and store at -80°C.

-

-

Aβ Quantification:

-

Thaw the CSF samples on ice.

-

Measure the concentration of Aβ in the CSF using a sensitive Aβ ELISA kit, following the manufacturer's protocol.

-

-

Data Analysis:

-

Compare the Aβ levels in the CSF of BMS-299897-treated animals to those of the vehicle-treated controls.

-

Calculate the percentage reduction in CSF Aβ levels.

-

Note on Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Care and Use Committee (IACUC).

References

- 1. A method for repeated sampling of cerebrospinal fluid from conscious guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Technique for repeated collection of cerebrospinal fluid from cisterna magna of anesthetized strain 13 guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression of the human beta-amyloid precursor protein gene from a yeast artificial chromosome in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 005301 - Strain Details [jax.org]

- 5. ebm-journal.org [ebm-journal.org]

Application Notes and Protocols for BMS-299897 in APP Transgenic Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-299897 is a potent, orally active, and brain-penetrant γ-secretase inhibitor that has been investigated for its potential as a therapeutic agent for Alzheimer's disease.[1] By targeting γ-secretase, a key enzyme in the amyloidogenic pathway, BMS-299897 effectively reduces the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[2][3] These application notes provide detailed protocols for the use of BMS-299897 in preclinical studies using Amyloid Precursor Protein (APP) transgenic mouse models, a common tool for evaluating the efficacy of Aβ-lowering compounds.

Mechanism of Action

BMS-299897 is a non-competitive inhibitor of the γ-secretase complex, an intramembrane protease responsible for the final cleavage of APP to generate Aβ peptides of various lengths, including the aggregation-prone Aβ42.[2][4] Inhibition of γ-secretase by BMS-299897 leads to a dose-dependent reduction in the levels of all Aβ variants in the brain, cerebrospinal fluid (CSF), and plasma.[4][5] This action also results in an accumulation of APP C-terminal fragments (CTFs), a hallmark of γ-secretase inhibition.[3][5]

Data Presentation

In Vivo Efficacy of BMS-299897 in APP Transgenic Mice

The following table summarizes the dose-dependent effects of BMS-299897 on Aβ levels in APP-YAC transgenic mice following oral administration.

| Dose (mg/kg, p.o.) | Brain Aβ(1-40) Reduction (ED₅₀) | Plasma Aβ(1-40) Reduction (ED₅₀) | Reference |

| 30 | 30 mg/kg | 16 mg/kg | [5] |

ED₅₀ represents the dose required to achieve 50% of the maximum reduction in Aβ levels.

Experimental Protocols

Preparation and Administration of BMS-299897

a. Preparation of BMS-299897 for Oral Gavage:

-

Solubility: BMS-299897 is soluble in DMSO (>10 mM) and ethanol.[1][2]

-

Vehicle: A common vehicle for oral administration in mice is a suspension in 0.5% methylcellulose or a solution in an appropriate solvent mixture, ensuring the final concentration of the solvent is non-toxic to the animals.

-

Procedure:

-

Weigh the required amount of BMS-299897 based on the desired dose and the number of animals.

-

If using a suspension, wet the compound with a small amount of a suitable wetting agent (e.g., Tween 80) to facilitate suspension.

-

Gradually add the vehicle (e.g., 0.5% methylcellulose in sterile water) while triturating to ensure a uniform suspension.

-

Vortex the suspension thoroughly before each administration to ensure homogeneity.

-

b. Oral Gavage Administration:

-

Animal Restraint: Properly restrain the mouse to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.

-

Gavage Needle: Use a flexible, soft-tipped gavage needle of an appropriate size for mice to minimize the risk of esophageal or stomach injury.

-

Procedure:

-

Measure the correct length of the gavage needle by holding it alongside the mouse, with the tip at the last rib; the hub should be at the level of the mouth.

-

Gently insert the needle into the mouth, over the tongue, and allow the mouse to swallow it. The needle should pass easily down the esophagus without resistance. Do not force the needle.

-

Slowly administer the prepared BMS-299897 suspension or solution.

-

Carefully withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress immediately after the procedure and periodically for the next few hours.

-

Behavioral Testing: Morris Water Maze

The Morris Water Maze (MWM) is a widely used behavioral assay to assess spatial learning and memory, which are often impaired in APP transgenic mice.

-

Apparatus: A circular pool (typically 1.2-1.5 meters in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at 22-25°C. A hidden platform is submerged approximately 1 cm below the water surface. Visual cues are placed around the room.

-

Procedure:

-

Acquisition Phase (e.g., 4-5 days):

-

Each mouse undergoes multiple trials per day (e.g., 4 trials).

-

For each trial, the mouse is gently placed into the water at one of four starting positions, facing the pool wall.

-

The mouse is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded using a video tracking system.

-

If the mouse does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to the platform and allowed to remain there for 15-30 seconds.

-

-

Probe Trial (24-48 hours after the last acquisition trial):

-

The platform is removed from the pool.

-

The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded as measures of spatial memory.

-

-

Post-Mortem Tissue Analysis

a. Brain Tissue Collection and Homogenization:

-

Following the final behavioral test or at the end of the treatment period, euthanize the mice according to approved institutional protocols.

-

Perfuse the animals transcardially with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain.

-

Carefully dissect the brain and specific regions of interest (e.g., cortex and hippocampus).

-

For biochemical analysis, snap-freeze the tissue in liquid nitrogen and store it at -80°C until use.

-

For immunohistochemistry, fix one hemisphere in 4% paraformaldehyde (PFA) before processing for sectioning.

b. Aβ ELISA (Enzyme-Linked Immunosorbent Assay):

This protocol is for the quantification of soluble and insoluble Aβ levels in brain homogenates.

-

Homogenization:

-

Homogenize the brain tissue in a suitable buffer (e.g., Tris-buffered saline with protease inhibitors) to extract the soluble Aβ fraction.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g for 1 hour at 4°C). The supernatant contains the soluble Aβ fraction.

-

To extract the insoluble Aβ, resuspend the pellet in a strong chaotropic agent like 70% formic acid or 5M guanidine HCl.

-

Neutralize the formic acid extracts with a high-molarity Tris buffer before performing the ELISA.

-

-

ELISA Procedure (using a commercial kit):

-

Follow the manufacturer's instructions for the specific Aβ40 and Aβ42 ELISA kits. A general workflow is as follows:

-

Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.

-

Block the plate to prevent non-specific binding.

-

Add the prepared brain homogenates (soluble and insoluble fractions) and standards to the wells and incubate.

-

Wash the plate and add a detection antibody that recognizes the N-terminus of Aβ.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add the substrate and measure the absorbance using a plate reader.

-

Calculate the Aβ concentrations based on the standard curve.

-

c. Immunohistochemistry (IHC) for Aβ Plaques:

-

Sectioning:

-

After fixation and cryoprotection (for frozen sections) or paraffin embedding, cut brain sections (e.g., 30-40 µm for free-floating IHC or 5-10 µm for slide-mounted sections).

-

-

Staining Procedure:

-

Antigen Retrieval: For Aβ staining, antigen retrieval is crucial. A common method is to incubate the sections in 70-90% formic acid for a few minutes.

-

Blocking: Block endogenous peroxidase activity (if using HRP-based detection) and non-specific antibody binding.

-

Primary Antibody: Incubate the sections with a primary antibody specific for Aβ (e.g., 6E10 or 4G8).

-

Secondary Antibody: Incubate with a biotinylated secondary antibody.

-

Detection: Use an avidin-biotin-peroxidase complex (ABC) method followed by a chromogen like 3,3'-diaminobenzidine (DAB) to visualize the plaques.

-

Mounting and Coverslipping: Mount the stained sections on slides, dehydrate, and coverslip.

-

Analysis: Quantify the Aβ plaque load using image analysis software.

-

Experimental Workflow Visualization

References

- 1. BMS 299897 | γ-Secretase | Tocris Bioscience [tocris.com]

- 2. glpbio.com [glpbio.com]

- 3. A γ-Secretase Inhibitor, but Not a γ-Secretase Modulator, Induced Defects in BDNF Axonal Trafficking and Signaling: Evidence for a Role for APP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reductions in beta-amyloid concentrations in vivo by the gamma-secretase inhibitors BMS-289948 and BMS-299897 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Optimal Dosage of BMS-299897 for Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal dosage, administration, and analysis of the γ-secretase inhibitor BMS-299897 in rodent models for Alzheimer's disease research. The protocols outlined below are compiled from various preclinical studies to guide researchers in designing and executing their own in vivo experiments.

Overview of BMS-299897

BMS-299897 is a potent, orally bioavailable, and brain-penetrant γ-secretase inhibitor.[1][2] It functions by targeting the γ-secretase complex, a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides.[3] Inhibition of γ-secretase by BMS-299897 has been shown to effectively reduce the levels of Aβ40 and Aβ42 in the brain, plasma, and cerebrospinal fluid (CSF) of various rodent models.[1][2]

Quantitative Data Summary

The following tables summarize the effective doses of BMS-299897 observed in different rodent studies. These values can serve as a starting point for dose-range finding studies.

Table 1: Efficacy of BMS-299897 in Mouse Models

| Mouse Model | Administration Route | Dosage | Effect | Reference |

| APP-YAC | Oral (p.o.) | ED50: 30 mg/kg | Reduction of brain Aβ(1-40) | [4] |

| APP-YAC | Oral (p.o.) | ED50: 16 mg/kg | Reduction of plasma Aβ(1-40) | [4] |

| Swiss Mice (Aβ25-35 induced) | Intracerebroventricular (i.c.v.) | 0.1-1 nmol/mouse | Blocked Aβ(1-42) increase and deficits in short-term memory | [5] |

| Tg2576 | Oral (p.o.) | 100 mg/kg | Rapid and maximal reduction of brain and plasma Aβ(1-40) within 3 hours | [4] |

Table 2: Efficacy of BMS-299897 in Other Rodent Models

| Rodent Model | Administration Route | Dosage | Effect | Reference |

| Guinea Pig | Intraperitoneal (i.p.) | ED50: 30 mg/kg | Reduction of cortical, CSF, and plasma Aβ | [4] |

| Rat (bile duct cannulated) | Oral (p.o.) | 15 mg/kg | Used for metabolism and excretion studies | [6] |

Table 3: Pharmacokinetic Properties of BMS-299897 in Rodents

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Rodents | 24-100% | [7] |

| Brain-to-Plasma Ratio | Rodents | 0.13-0.50 | [7] |

Signaling Pathways

BMS-299897 primarily targets the amyloidogenic processing of the Amyloid Precursor Protein (APP). It also has the potential to affect Notch signaling, another pathway dependent on γ-secretase.

Experimental Protocols

Drug Formulation and Administration

4.1.1. Oral Gavage (p.o.)

-

Vehicle Preparation: While the exact vehicle used in all studies is not always detailed, a common formulation for hydrophobic compounds like BMS-299897 is a suspension in a vehicle such as 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in sterile water. To aid in solubilization, a small percentage of a surfactant like Tween 80 (e.g., 0.1-0.2%) can be included. Some formulations may also use a co-solvent system such as a mixture of PEG300/400, Tween-80, and saline.[5][8]

-

Protocol:

-

Weigh the required amount of BMS-299897.

-

Prepare the chosen vehicle. For a CMC-based vehicle, slowly add the CMC powder to sterile water while stirring to avoid clumping and allow it to fully hydrate.

-

Add the BMS-299897 powder to the vehicle and vortex or sonicate until a uniform suspension is achieved.

-

Administer the suspension to mice or rats using a gavage needle (e.g., 20-22G for mice). The volume should not exceed 10 mL/kg body weight.[8]

-

4.1.2. Intraperitoneal Injection (i.p.)

-

Vehicle Preparation: BMS-299897 is soluble in DMSO and ethanol.[2] For in vivo use, a co-solvent system is necessary to minimize toxicity. A common vehicle can be prepared with a low percentage of DMSO (e.g., 5-10%) and a solubilizing agent like PEG300 or Cremophor EL, diluted in sterile saline or PBS to the final volume.

-

Protocol:

-

Dissolve BMS-299897 in a minimal amount of DMSO.

-

Add the co-solvent (e.g., PEG300) and mix well.

-

Slowly add sterile saline or PBS to the desired final concentration while vortexing to prevent precipitation.

-

Administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder. The injection volume should typically not exceed 10 mL/kg.

-

In Vivo Efficacy Study Workflow

The following diagram outlines a typical workflow for assessing the efficacy of BMS-299897 in a transgenic mouse model of Alzheimer's disease.

Quantification of Aβ Levels in Brain Tissue (ELISA)

This protocol provides a general guideline for measuring Aβ40 and Aβ42 levels in mouse brain homogenates using a sandwich ELISA kit.

-

Materials:

-

Mouse brain tissue

-

Homogenization buffer (e.g., 5 M guanidine-HCl/50 mM Tris, pH 8.0 with protease inhibitors)[9]

-

Aβ40 and Aβ42 ELISA kit

-

Microplate reader

-

-

Protocol:

-

Brain Homogenization:

-

Weigh approximately 100 mg of frozen brain tissue.

-

Add 8 volumes of cold homogenization buffer.

-

Homogenize thoroughly on ice using a mechanical homogenizer.

-

Incubate at room temperature for 3-4 hours with mixing to ensure complete protein denaturation.[9]

-

Centrifuge at 16,000 x g for 20 minutes at 4°C.[9]

-

Collect the supernatant and dilute it with the appropriate dilution buffer provided in the ELISA kit (a 1:10 initial dilution in cold PBS with protease inhibitors is a good starting point).[9]

-

-

ELISA Procedure (follow kit-specific instructions):

-

Coat the microplate wells with the capture antibody overnight at 4°C.[1][4]

-

Wash the wells with wash buffer.

-

Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[1][4]

-

Wash the wells.

-

Add standards and diluted brain homogenates to the wells and incubate for 2 hours at room temperature.[1][4]

-

Wash the wells.

-

Add the detection antibody and incubate for 1-2 hours at room temperature.[1][4]

-

Wash the wells.

-

Add the enzyme-conjugated secondary antibody (e.g., HRP-conjugated) and incubate for 30-60 minutes.

-

Wash the wells.

-

Add the substrate solution (e.g., TMB) and incubate in the dark until color develops.[10]

-

Stop the reaction with a stop solution.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of Aβ in the samples by interpolating their absorbance values on the standard curve.

-

Normalize the Aβ concentration to the total protein concentration of the brain homogenate.

-

-

Analysis of APP C-terminal Fragments (CTFs) (Western Blot)

An increase in APP-CTFs (C99 and C83) is an indicator of γ-secretase inhibition.

-

Materials:

-

Brain tissue homogenates (prepared as for ELISA, but in a non-denaturing buffer like RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against the C-terminus of APP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Determine the protein concentration of the brain homogenates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against APP C-terminus overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Safety and Toxicology Considerations

-

Notch Inhibition: As BMS-299897 is a γ-secretase inhibitor, it can interfere with Notch signaling, which is crucial for cell-fate decisions.[11] In preclinical studies with other γ-secretase inhibitors, Notch-related toxicities have been observed, including intestinal goblet cell hyperplasia, thymus atrophy, and alterations in hair color.[11] While some reports suggest BMS-299897 may have a degree of selectivity for APP over Notch, it is crucial to monitor for potential Notch-related side effects in long-term studies.[12]

-

General Toxicity: As with any compound, it is essential to conduct dose-range finding and toxicology studies to establish the maximum tolerated dose (MTD) and to monitor for any adverse effects on animal health, such as changes in body weight, food and water intake, and general behavior.

These application notes and protocols are intended as a guide. Researchers should optimize these protocols for their specific experimental conditions and animal models.

References

- 1. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BMS 299897 | γ-Secretase | Tocris Bioscience [tocris.com]

- 3. apexbt.com [apexbt.com]

- 4. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In vitro and in vivo metabolism of a gamma-secretase inhibitor BMS-299897 and generation of active metabolites in milligram quantities with a microbial bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. fn-test.com [fn-test.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Preclinical Administration of BMS-299897

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-299897 is a potent, orally active, and brain-penetrant γ-secretase inhibitor that has been investigated for its potential in treating Alzheimer's disease.[1] By inhibiting γ-secretase, BMS-299897 effectively reduces the production of amyloid-beta (Aβ) peptides, Aβ40 and Aβ42, which are key components of the amyloid plaques found in the brains of Alzheimer's disease patients.[1][2] Preclinical studies in various animal models, including mice, rats, and guinea pigs, have demonstrated its efficacy in lowering Aβ levels in the brain, plasma, and cerebrospinal fluid (CSF).[2][3] This document provides detailed application notes and protocols for the administration of BMS-299897 in preclinical research settings.

Data Presentation

Pharmacokinetic Parameters of BMS-299897 in Preclinical Models

| Species & Model | Administration Route | Dose | Key Findings | Reference |

| APP-YAC Transgenic Mice | Oral (p.o.) | 30 mg/kg | ED₅₀ for brain Aβ(1-40) reduction | [2] |